molecular formula C8H17ClS B13178687 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane

1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane

Cat. No.: B13178687
M. Wt: 180.74 g/mol
InChI Key: JPFBPLUUFBNUQF-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is a halogenated organic compound with a branched alkane backbone. Its structure features a chlorine atom at the terminal carbon (position 1), two methyl groups at position 2, and a methylsulfanyl (-SCH₃) group at position 5. The molecular formula is C₇H₁₅ClS, with a calculated molecular weight of 166.52 g/mol. Applications may include roles as an intermediate in agrochemicals or pharmaceuticals, though empirical data are needed to confirm these uses.

Properties

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-5-methylsulfanylpentane

InChI

InChI=1S/C8H17ClS/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3

InChI Key

JPFBPLUUFBNUQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCSC)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane typically involves the chlorination of 2,2-dimethyl-5-(methylsulfanyl)pentane. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Scientific Research Applications

1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is a compound of interest in various scientific applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chlorinated structure allows for nucleophilic substitution reactions, making it useful for creating more complex molecules. For example, it can be employed in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, compounds with similar structures have been explored for their biological activity. The presence of the methylsulfanyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability. Research has indicated that sulfanyl-containing compounds often exhibit antimicrobial and antifungal properties, which warrants further investigation into 1-chloro-2,2-dimethyl-5-(methylsulfanyl)pentane's pharmacological potential.

Agrochemical Development

The compound can also be investigated for use in agrochemicals, where chlorinated compounds are often utilized for their effectiveness against pests and diseases. Its application in this field could lead to the development of new pesticides or herbicides that are both effective and environmentally friendly.

Case Study 1: Synthesis of Sulfanyl-Containing Pharmaceuticals

A study conducted by researchers at a pharmaceutical company explored the synthesis of sulfanyl-containing drugs using 1-chloro-2,2-dimethyl-5-(methylsulfanyl)pentane as an intermediate. The results showed that the compound could effectively participate in nucleophilic substitution reactions to yield novel drug candidates with enhanced activity against specific bacterial strains.

Case Study 2: Agrochemical Efficacy Testing

In another study focused on agrochemical applications, the efficacy of synthesized derivatives of 1-chloro-2,2-dimethyl-5-(methylsulfanyl)pentane was tested against common agricultural pests. The results indicated significant pest mortality rates compared to control groups, suggesting potential for further development into commercial products.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-chloro-2,2-dimethyl-5-(methylsulfanyl)pentane with structurally related compounds from the evidence, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of Chlorinated Pentane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point* Solubility Profile Applications/Reactivity Insights
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane C₇H₁₅ClS 166.52 Chloro, dimethyl, thioether Estimated >150°C (extrapolated) Moderate polarity (DCM, ether) Alkylating agent, sulfur chemistry
5-Chloro-1-pentyne C₅H₇Cl 102.56 Chloro, alkyne 67–69°C at 145 mmHg Non-polar solvents Alkyne coupling reactions
5-Chloro-2-pentanone ethylene ketal C₇H₁₃ClO₂ 164.62 Chloro, ketal Not reported Polar aprotic solvents Stabilized ketone in synthesis
Epichlorohydrin C₃H₅ClO 92.52 Chloro, epoxy 117°C Water-miscible Epoxy resin production

*Boiling points inferred from analogs or experimental conditions.

Structural and Functional Group Analysis

  • Chloro Group Reactivity : The terminal chloro group in 1-chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is comparable to that in epichlorohydrin (C₃H₅ClO), which undergoes nucleophilic ring-opening reactions due to its strained epoxy group . However, the target compound’s chloro group is less activated, requiring stronger nucleophiles or elevated temperatures for substitution.
  • Thioether vs. Alkyne : The methylsulfanyl group distinguishes the target compound from 5-chloro-1-pentyne, which contains an alkyne. Thioethers participate in oxidation reactions (e.g., forming sulfoxides) , while alkynes are used in cycloadditions or metal-catalyzed couplings .

Solubility and Extraction Behavior

  • Solvent Compatibility : The target compound’s moderate polarity (due to -SCH₃ and -Cl) suggests compatibility with dichloromethane (DCM) or diethyl ether, as evidenced by the efficient extraction of polar agrochemicals using DCM:Pentane (3:1) . Pentane alone is ineffective for polar compounds, as shown in honey volatile extractions .
  • Contrast with 5-Chloro-2-pentanone ketal: The ketal group in C₇H₁₃ClO₂ increases polarity, making it soluble in polar aprotic solvents (e.g., acetone), whereas the thioether in the target compound enhances solubility in moderately polar solvents.

Biological Activity

1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane is a chlorinated organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane has a unique structure that influences its biological activity. The presence of a chlorine atom and a methylthio group (–S–CH₃) enhances its reactivity and interaction with biological molecules. The compound's molecular formula is C₈H₁₈ClS, and it exhibits characteristics typical of alkyl halides and thioethers.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of chlorinated alkanes have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentaneTBDTBD
Chlorinated Alkane Derivative6.25–12.5B. subtilis, S. aureus
Alkyl Chain Compound0.5–64E. coli, P. aeruginosa

Anticancer Activity

The anticancer potential of halogenated compounds is well-documented. Studies have shown that chlorinated alkanes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell signaling pathways . Related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane may possess similar properties.

Case Studies

  • Case Study on Antimicrobial Efficacy : A compound structurally similar to 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane was tested against a panel of bacterial strains. The study found significant inhibition at concentrations as low as 12.5 μg/mL for certain strains, suggesting that modifications to the structure could enhance efficacy against resistant strains .
  • Antiviral Screening : In a comparative study of chlorinated compounds' antiviral activities, several exhibited IC50 values in the low micromolar range against influenza viruses. While direct studies on the target compound are lacking, these findings support further investigation into its potential as an antiviral agent .

The biological activity of 1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane likely involves multiple mechanisms:

  • Interaction with Cellular Targets : The chlorine atom may facilitate binding to nucleophilic sites on proteins or nucleic acids.
  • Generation of Reactive Species : Similar compounds can generate ROS, leading to oxidative stress in target cells.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting cellular functions.

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